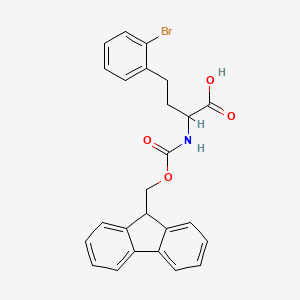

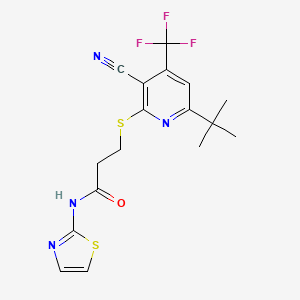

(R)-4-(2-Bromo-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(R)-4-(2-Bromo-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid, also known as B-FAB, is a chemical compound that has been widely studied in the field of medicinal chemistry. B-FAB is a synthetic amino acid derivative that has shown potential as an anticancer agent due to its ability to inhibit the growth of cancer cells.

Applications De Recherche Scientifique

Protection of Hydroxy-Groups

The fluoren-9-ylmethoxycarbonyl (Fmoc) group, closely related to the structure of (R)-4-(2-Bromo-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid, is utilized for protecting hydroxy-groups during synthetic processes. This protection is crucial for the successful synthesis of complex molecules, including peptides and nucleic acids, where the Fmoc group can be removed under mild conditions without disturbing other sensitive functional groups in the molecule (Gioeli & Chattopadhyaya, 1982).

Sensing Applications

Derivatives of fluorene compounds have been synthesized for use as selective sensors in detecting specific substances. These sensors can detect nitro compounds, metal cations, and amino acids with high sensitivity and selectivity, demonstrating the utility of fluorene-based compounds in environmental monitoring and biochemical assays (Han et al., 2020).

Synthesis of Amino Acid Derivatives

The compound has been used in the synthesis of diaminobutyric acids with protected α-amino groups, illustrating its role in the preparation of enantiomerically pure, protected amino acids for peptide synthesis. This application highlights its importance in producing building blocks for peptides and proteins with specific configurations (Schmidt et al., 1992).

Solid Phase Peptide Synthesis

Fluorenylmethoxycarbonyl (Fmoc) amino acids, which include structures similar to (R)-4-(2-Bromo-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid, are pivotal in solid phase peptide synthesis. This method benefits from the Fmoc group's easy removal, enabling the synthesis of complex peptides and proteins under conditions that preserve the integrity of other functional groups (Fields & Noble, 2009).

Advanced Materials and Nanoparticles

Fluorene derivatives have been employed in the synthesis of advanced materials, including organic/inorganic semiconductor hybrid particles. These materials have applications in optoelectronics and nanotechnology, demonstrating the wide-ranging utility of fluorene-based compounds in materials science (de Roo et al., 2014).

Propriétés

IUPAC Name |

4-(2-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22BrNO4/c26-22-12-6-1-7-16(22)13-14-23(24(28)29)27-25(30)31-15-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h1-12,21,23H,13-15H2,(H,27,30)(H,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWBVHKIGBFMEIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22BrNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5-dichloro-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-3-carboxamide](/img/structure/B2837155.png)

![[1-(4-methyl-1H-imidazol-2-yl)propyl]amine dihydrochloride](/img/no-structure.png)

![6-(3-((furan-2-ylmethyl)sulfonyl)azetidine-1-carbonyl)-1,3-dimethyl-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2837167.png)

![2-chloro-N-{[3-(1-ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylpyridine-3-carboxamide](/img/structure/B2837169.png)

![2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-3-[(2-oxo-2-piperidin-1-ylethyl)thio]pyrazine](/img/structure/B2837175.png)

![N-(4-chlorophenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2837176.png)

![1-(2-fluorophenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2837178.png)